DMeOB
Description
3,3'-Dimethoxybenzaldazine (DMeOB) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a Class C G protein-coupled receptor (GPCR) implicated in neurological disorders such as addiction, anxiety, and Parkinson’s disease . Structurally, this compound belongs to the benzaldazine family, characterized by a central hydrazone-linked aromatic core with methoxy substituents at the 3,3' positions (Fig. 1). It binds to the transmembrane allosteric site of mGluR5, distinct from the orthosteric glutamate-binding domain, and inhibits receptor activity by reducing glutamate-induced intracellular calcium (Ca²⁺) mobilization with an IC₅₀ of 3 µM .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-7-3-5-13(9-15)11-17-18-12-14-6-4-8-16(10-14)20-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNPHFBYHYNMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40252-74-2 | |
| Record name | 3-Methoxybenzaldehyde 2-[(3-methoxyphenyl)methylene]hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40252-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzaldehyde [(3-methoxyphenyl)methylene]hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMeOB typically involves the condensation reaction between 3-methoxybenzaldehyde and 3-methoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of DMeOB involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DMeOB is part of a benzaldazine-derived family of mGluR5 modulators where subtle structural changes dramatically alter pharmacological activity. Key analogs include:
Table 1: Structural and Functional Comparison of Benzaldazine Derivatives
Key Differences
Substituent-Driven Activity Switching :
- DFB (3,3'-difluorobenzaldazine) : Fluorine atoms confer positive allosteric modulation (PAM), increasing glutamate sensitivity .
- This compound : Methoxy groups convert the scaffold into a NAM, suppressing receptor activation .
- DCB (3,3'-dichlorobenzaldazine) : Chlorine substituents render the compound a neutral allosteric ligand (NAL), competitively inhibiting both DFB (PAM) and this compound (NAM) without intrinsic activity .
Binding Site Specificity :
All three benzaldazines bind to the MPEP allosteric site on mGluR5 but exhibit distinct cooperativity profiles. This compound and DFB share overlapping binding residues, while DCB occupies a similar region without inducing conformational changes .
DFB’s PAM activity could address conditions requiring enhanced glutamate signaling, like cognitive deficits . DCB’s neutral activity serves as a tool to study allosteric site occupancy .
Research Findings and Data
In Vitro and In Vivo Studies
- This compound : Reduces glutamate-induced Ca²⁺ flux in transfected cells (IC₅₀ = 3 µM) without affecting [³H]quisqualate binding, confirming its allosteric selectivity .
- DFB : Shifts mGluR5 agonist EC₅₀ values 2-fold leftward at 10–100 µM, demonstrating PAM efficacy .
- DCB : At 10 µM, blocks DFB-mediated potentiation and this compound-mediated inhibition, validating its role as a silent allosteric competitor .
Comparative Pharmacokinetics
Limited solubility data exist for this compound (80 mg/mL in DMSO), while DFB and DCB show similar solubility profiles . Safety data highlight this compound’s acute oral toxicity (Category 5) and environmental hazards (Category 1 aquatic toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
